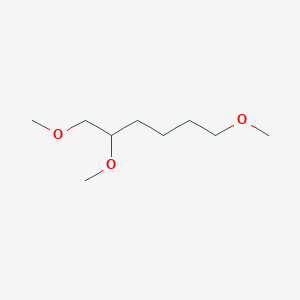
1,2,6-Trimethoxyhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,6-Trimethoxyhexane is an organic compound with the molecular formula C9H20O3 It is a derivative of hexane, where three methoxy groups are attached to the first, second, and sixth carbon atoms of the hexane chain
Méthodes De Préparation
The synthesis of 1,2,6-Trimethoxyhexane typically involves the methoxylation of hexane derivatives. One common method includes the reaction of hexane with methanol in the presence of an acid catalyst, which facilitates the substitution of hydrogen atoms with methoxy groups. Industrial production methods may involve more complex catalytic processes to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
1,2,6-Trimethoxyhexane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions vary based on the specific conditions but often include alcohols, ethers, and other substituted hydrocarbons .
Applications De Recherche Scientifique
1,2,6-Trimethoxyhexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications in biochemistry.
Medicine: While not widely used in medicine, its derivatives may have potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which 1,2,6-Trimethoxyhexane exerts its effects involves its interaction with molecular targets through its methoxy groups. These interactions can influence various biochemical pathways, depending on the specific context of its use. The exact molecular targets and pathways involved are still under investigation, but they likely include interactions with enzymes and other proteins .
Comparaison Avec Des Composés Similaires
1,2,6-Trimethoxyhexane can be compared with other similar compounds such as 1,2,3-Trimethoxyhexane and 1,2,4-Trimethoxyhexane. These compounds share similar structural features but differ in the positions of the methoxy groups. The unique positioning of the methoxy groups in this compound gives it distinct chemical and physical properties, making it suitable for specific applications that other isomers may not be as effective for .
Propriétés
Numéro CAS |
62635-56-7 |
|---|---|
Formule moléculaire |
C9H20O3 |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
1,2,6-trimethoxyhexane |
InChI |
InChI=1S/C9H20O3/c1-10-7-5-4-6-9(12-3)8-11-2/h9H,4-8H2,1-3H3 |
Clé InChI |
PSLCSERJPLPNKR-UHFFFAOYSA-N |
SMILES canonique |
COCCCCC(COC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



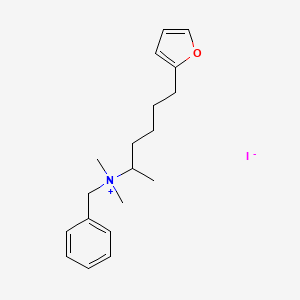
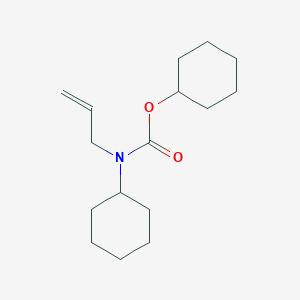
![2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione](/img/structure/B14512562.png)
![3,7,9-Trioxabicyclo[4.2.1]nonane, 1,4,4,6-tetramethyl-](/img/structure/B14512573.png)

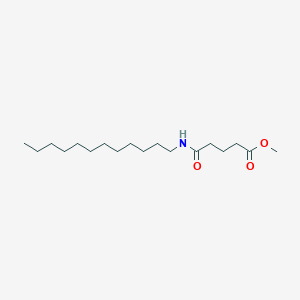

![4-{[(Prop-2-yn-1-yl)oxy]methoxy}but-2-yn-1-ol](/img/structure/B14512609.png)
![1-[(2R,5S)-5-(aminomethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14512611.png)
![Urea, [(1-phenylcyclohexyl)methyl]-](/img/structure/B14512617.png)

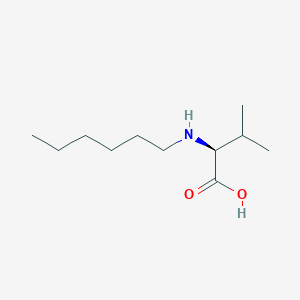
![6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14512644.png)
